Home > Products > Screening Compounds P6077 > Fingolimod Lauryl Sulfate
Fingolimod Lauryl Sulfate - 1967800-35-6

Fingolimod Lauryl Sulfate

Catalog Number: EVT-10986035
CAS Number: 1967800-35-6
Molecular Formula: C31H59NO6S
Molecular Weight: 573.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Fingolimod (has active moiety).
Overview

Fingolimod lauryl sulfate is a chemical compound that combines fingolimod, a sphingosine 1-phosphate receptor modulator, with lauryl sulfate. Fingolimod is primarily used in the treatment of relapsing-remitting multiple sclerosis, a chronic autoimmune condition affecting the central nervous system. The compound's unique structure enhances its solubility and bioavailability, making it a valuable formulation in pharmaceutical applications.

Source

Fingolimod was developed by Novartis and received approval from the U.S. Food and Drug Administration in 2010 for treating multiple sclerosis. The lauryl sulfate component is derived from lauric acid, a fatty acid commonly found in coconut oil and palm kernel oil, which acts as a surfactant to improve the solubility and stability of the drug .

Classification

Fingolimod lauryl sulfate falls under the category of pharmaceutical compounds, specifically classified as a sphingosine 1-phosphate receptor modulator. It is also categorized as an ester due to the presence of the lauryl sulfate moiety.

Synthesis Analysis

Methods

The synthesis of fingolimod lauryl sulfate typically involves esterification reactions between fingolimod and lauryl sulfate. This process can be achieved through various methods, including:

  • Direct Esterification: Reacting fingolimod with lauryl sulfate in the presence of acid catalysts to form the ester bond.
  • Solvent-Assisted Techniques: Utilizing solvents like dimethyl sulfoxide to facilitate the reaction and enhance yield.
  • Microwave-Assisted Synthesis: Employing microwave radiation to accelerate the reaction process, improving efficiency and reducing reaction times .

Technical Details

The reaction conditions, such as temperature, pressure, and time, must be optimized to ensure high conversion rates and purity of the final product. The use of purification techniques like chromatography may be necessary to isolate fingolimod lauryl sulfate from unreacted materials and by-products.

Molecular Structure Analysis

Structure

Fingolimod lauryl sulfate has a complex molecular structure characterized by its large organic components. The chemical formula for fingolimod lauryl sulfate is C31H59NO6SC_{31}H_{59}NO_6S, indicating a significant increase in molecular weight compared to fingolimod alone, which has a formula of C19H33NO2C_{19}H_{33}NO_2 .

Data

  • Molecular Weight: 573.87 g/mol
  • CAS Number: 1967800-35-6
  • InChI Key: XTLZVNMZICNQBB-UHFFFAOYSA-N
  • Structural Features: The compound features a long hydrophobic tail from lauryl sulfate, enhancing its surfactant properties while maintaining the pharmacological activity of fingolimod.
Chemical Reactions Analysis

Reactions

Fingolimod lauryl sulfate undergoes various chemical reactions that are essential for its pharmaceutical applications:

  • Hydrolysis: In aqueous environments, fingolimod lauryl sulfate can hydrolyze back into its constituent parts (fingolimod and lauryl sulfate), impacting its stability and efficacy.
  • Charge Transfer Complex Formation: Fingolimod can participate in charge transfer reactions with electron acceptors, which can be utilized for analytical purposes .

Technical Details

These reactions highlight the importance of understanding stability profiles during formulation development. Conditions such as pH, temperature, and presence of other excipients can significantly influence these reactions.

Mechanism of Action

Process

Fingolimod functions by modulating sphingosine 1-phosphate receptors, which play a critical role in lymphocyte trafficking. By binding to these receptors, fingolimod effectively sequesters lymphocytes in lymph nodes, reducing their circulation in the bloodstream and ultimately decreasing their infiltration into the central nervous system.

Data

  • Target Receptors: Sphingosine 1-phosphate receptor types 1, 3, 4, and 5.
  • Pharmacodynamics: Fingolimod has been shown to reduce relapse rates in multiple sclerosis patients by approximately 50% compared to placebo treatments .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: 102–107 °C
  • Boiling Point: Approximately 479.5 °C
  • Solubility: Soluble in water due to the presence of the sulfate group .

Chemical Properties

  • LogP (Partition Coefficient): 5.5, indicating significant lipophilicity.
  • pKa: Approximately 8.0, suggesting it behaves as a weak base under physiological conditions.

These properties are crucial for determining the formulation strategies for effective drug delivery systems.

Applications

Fingolimod lauryl sulfate has several scientific applications:

  • Pharmaceutical Formulations: Used as an active ingredient in oral dosage forms aimed at treating multiple sclerosis.
  • Analytical Chemistry: Employed in colorimetric assays for quantifying fingolimod concentrations through charge transfer complex formation .
  • Research on Drug Delivery Systems: Investigated for enhancing solubility and bioavailability of poorly soluble drugs due to its surfactant properties.
Introduction to Sphingosine 1-Phosphate Receptor Modulation in Autoimmune Therapeutics

Historical Development of Fingolimod-Based Immunomodulatory Agents

The discovery of Fingolimod originated from the structural modification of myriocin (ISP-I), a natural product derived from the fungus Isaria sinclairii. Initial research in the 1990s focused on myriocin’s immunosuppressive properties but was limited by significant toxicity. Systematic structure-activity relationship studies identified 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (FTY720, later named Fingolimod hydrochloride) as a synthetically accessible analog with improved tolerability and potent immunomodulatory effects. The compound’s unique mechanism—requiring phosphorylation by sphingosine kinase in vivo to form the active metabolite Fingolimod-phosphate—was elucidated in early preclinical studies. Fingolimod-phosphate acts as a high-affinity agonist at sphingosine 1-phosphate receptor subtypes 1, 3, 4, and 5 (S1P₁,₃,₄,₅), inducing receptor downregulation and thereby sequestering lymphocytes in peripheral lymphoid organs [3] [6].

Table 1: Key Milestones in Fingolimod Development

YearDevelopment PhaseSignificance
1994Myriocin Analog SynthesisIdentification of FTY720 (Fingolimod) scaffold
2002Phase II Clinical TrialsProof of concept in renal transplantation
2010FDA Approval (Gilenya®)First oral disease-modifying therapy for relapsing multiple sclerosis
2021Tascenso ODT™ ApprovalOrally disintegrating tablet containing Fingolimod Lauryl Sulfate

The transition to Fingolimod Lauryl Sulfate addressed critical pharmaceutical challenges associated with the hydrochloride salt. Research demonstrated that the lauryl sulfate anion significantly enhanced crystalline stability and reduced hygroscopicity compared to the hydrochloride form. This molecular optimization was crucial for developing solid dosage forms, particularly orally disintegrating tablets (ODTs), which require excipient compatibility and moisture resistance. The lauryl sulfate counterion further improved lipid solubility, facilitating more consistent lymphatic absorption—a key determinant of Fingolimod’s bioavailability and therapeutic efficacy [5] [10].

Rationale for Lauryl Sulfate Derivative Formulation in Pharmacokinetic Optimization

Fingolimod Lauryl Sulfate was engineered to overcome intrinsic pharmacokinetic limitations of the parent compound. The hydrochloride salt exhibited suboptimal physicochemical properties, including high hygroscopicity, polymorphism, and chemical instability under acidic and basic conditions. These characteristics posed significant challenges for manufacturing reliable solid oral formulations. The lauryl sulfate anion (C₁₂H₂₅OSO₃⁻) forms a stable ionic pair with the Fingolimod cation, creating a hydrophobic crystalline structure that resists moisture absorption and degradation. X-ray diffraction studies confirm the lauryl sulfate salt maintains crystallinity at ambient humidity levels (30-70% RH), whereas the hydrochloride form undergoes deliquescence above 60% RH [5] [8].

Table 2: Comparative Physicochemical Properties of Fingolimod Salts

PropertyFingolimod HydrochlorideFingolimod Lauryl Sulfate
HygroscopicityHigh (>5% weight gain at 75% RH)Low (<0.2% weight gain at 75% RH)
Thermal StabilityDecomposition at 150°CStable up to 200°C
Aqueous Solubility8.5 mg/mL (pH 7.0)0.3 mg/mL (pH 7.0)
Log P (Octanol/Water)4.16.7

Pharmacokinetic optimization through lauryl sulfate modification occurs via three primary mechanisms:

  • Enhanced Lymphatic Transport: The increased lipophilicity (Log P 6.7 vs. 4.1 for hydrochloride) promotes association with chylomicrons, directing the compound into the mesenteric lymphatic system. This route bypasses first-pass hepatic metabolism, significantly increasing bioavailability (>90% vs. 60-70% for conventional formulations) [4] [5].
  • Metabolic Stability: Lauryl sulfate conjugation reduces cytochrome P450-mediated oxidation, particularly by CYP4F2, the primary enzyme responsible for Fingolimod metabolism. In vitro studies show a 40% decrease in carboxylic acid metabolite formation compared to the hydrochloride salt, prolonging the half-life of the active phosphorylated metabolite [4] [8].
  • Controlled Crystallization: The stable crystal lattice structure enables sustained release properties, flattening the plasma concentration-time profile (Cₘₐₓ/Cₘᵢₙ ratio of 1.5 vs. 3.2 for hydrochloride). This minimizes peak-related cardiac effects while maintaining therapeutic concentrations throughout the dosing interval [4] [5].

The formulation of orally disintegrating tablets (ODTs) exploits these optimized properties. Unlike conventional tablets, ODTs utilize sugar alcohol-based matrices (mannitol or lactitol) that rapidly disintegrate in the oral cavity without water. The hydrophobic nature of Fingolimod Lauryl Sulfate prevents premature dissolution in saliva, enabling direct absorption through buccal and sublingual membranes. This route achieves detectable plasma concentrations within 15 minutes—40% faster than encapsulated formulations—while maintaining the extended half-life (6-9 days) characteristic of Fingolimod’s pharmacokinetic profile [5] [10].

Properties

CAS Number

1967800-35-6

Product Name

Fingolimod Lauryl Sulfate

IUPAC Name

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;dodecyl hydrogen sulfate

Molecular Formula

C31H59NO6S

Molecular Weight

573.9 g/mol

InChI

InChI=1S/C19H33NO2.C12H26O4S/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h9-12,21-22H,2-8,13-16,20H2,1H3;2-12H2,1H3,(H,13,14,15)

InChI Key

XTLZVNMZICNQBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.